7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method is efficient and has been studied extensively. Additionally, microwave-assisted synthesis has been explored to improve yields and reaction times .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include dihydro analogs, substituted benzoxazinones, and various oxidized derivatives .
Scientific Research Applications
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it acts as a substrate inhibitor for serine proteases like human leukocyte elastase. The compound’s structure allows it to fit into the active site of the enzyme, thereby inhibiting its activity and preventing tissue degeneration .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar in structure but lacks the methoxy group at the 7-position.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a bromine atom instead of a methoxy group.
Quinazolin-4(3H)-one: A related heterocyclic compound with different biological activities.
Uniqueness
7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group at the 7-position enhances its potential as a protease inhibitor and its overall stability .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
7-methoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-5-7(13-2)3-4-8(9)10(12)14-6/h3-5H,1-2H3 |
InChI Key |
CHSPGGODZXJFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OC)C(=O)O1 |
Origin of Product |
United States |
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